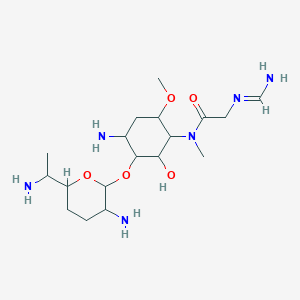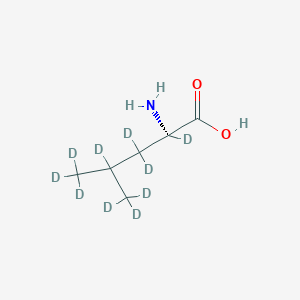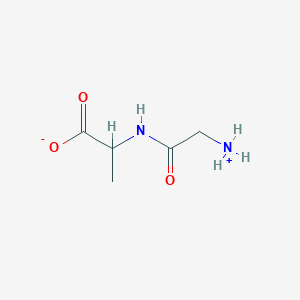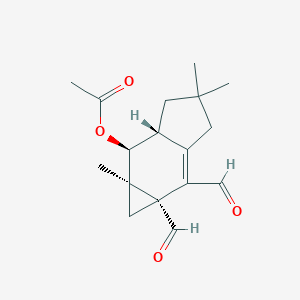
Acetylmerulidial
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetylmerulidial is a natural compound that is found in the roots of Merulius tremellosus, a type of mushroom. It has been the subject of scientific research due to its potential applications in medicine and biotechnology. In
Aplicaciones Científicas De Investigación
Acetylmerulidial has been shown to have various biological activities, including antibacterial, antifungal, and anticancer properties. It has been studied for its potential use in the treatment of bacterial and fungal infections, as well as in cancer therapy. Additionally, acetylmerulidial has been shown to have antioxidant and anti-inflammatory effects, making it a promising candidate for the prevention and treatment of various diseases.
Mecanismo De Acción
The mechanism of action of acetylmerulidial is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, acetylmerulidial has been shown to inhibit the growth of bacteria by disrupting their cell membranes and inhibiting the activity of certain enzymes. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Efectos Bioquímicos Y Fisiológicos
Acetylmerulidial has been shown to have various biochemical and physiological effects, including the modulation of immune function and the regulation of oxidative stress. It has been shown to enhance the activity of immune cells such as macrophages and natural killer cells, as well as to reduce oxidative stress by increasing the activity of antioxidant enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using acetylmerulidial in lab experiments is its natural origin, which makes it a potentially safer and more environmentally friendly alternative to synthetic compounds. Additionally, acetylmerulidial has been shown to have low toxicity in animal studies, making it a promising candidate for further research. One limitation of using acetylmerulidial in lab experiments is its limited availability, as it can only be extracted from a specific type of mushroom.
Direcciones Futuras
There are several future directions for research on acetylmerulidial. One area of interest is its potential use in the development of new antibiotics and antifungal agents, given its demonstrated activity against various bacterial and fungal pathogens. Another area of interest is its potential use in cancer therapy, either alone or in combination with other drugs. Additionally, further research is needed to fully understand the mechanism of action of acetylmerulidial and its potential applications in various disease states.
Métodos De Síntesis
Acetylmerulidial can be synthesized from the fruiting bodies or mycelia of Merulius tremellosus using various extraction and purification methods. One such method involves extracting the compound using organic solvents such as methanol or ethanol, followed by column chromatography to purify the compound. Another method involves using high-performance liquid chromatography (HPLC) to isolate and purify acetylmerulidial from a crude extract.
Propiedades
Número CAS |
108893-54-5 |
|---|---|
Nombre del producto |
Acetylmerulidial |
Fórmula molecular |
C17H22O4 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
[(1aR,5aR,6S,6aR)-1a,2-diformyl-4,4,6a-trimethyl-3,5,5a,6-tetrahydro-1H-cyclopropa[f]inden-6-yl] acetate |
InChI |
InChI=1S/C17H22O4/c1-10(20)21-14-12-6-15(2,3)5-11(12)13(7-18)17(9-19)8-16(14,17)4/h7,9,12,14H,5-6,8H2,1-4H3/t12-,14+,16+,17+/m1/s1 |
Clave InChI |
MJXHKPSYLUUZDJ-QCPWZWHMSA-N |
SMILES isomérico |
CC(=O)O[C@H]1[C@@H]2CC(CC2=C([C@@]3([C@]1(C3)C)C=O)C=O)(C)C |
SMILES |
CC(=O)OC1C2CC(CC2=C(C3(C1(C3)C)C=O)C=O)(C)C |
SMILES canónico |
CC(=O)OC1C2CC(CC2=C(C3(C1(C3)C)C=O)C=O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



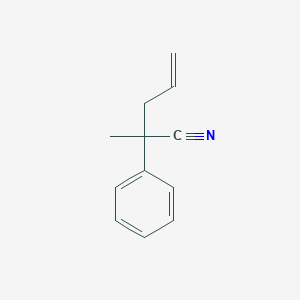
![[1,1'-Biphenyl]-3-ylhydrazine hydrochloride](/img/structure/B8874.png)
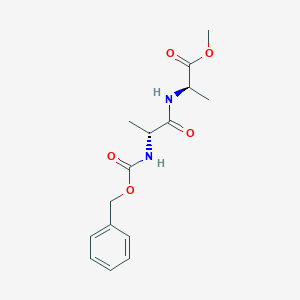
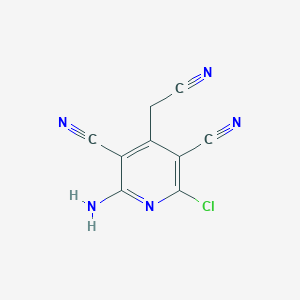
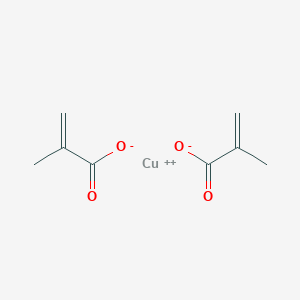
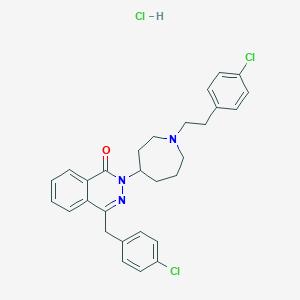
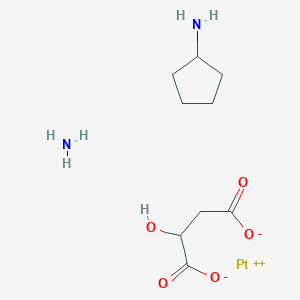

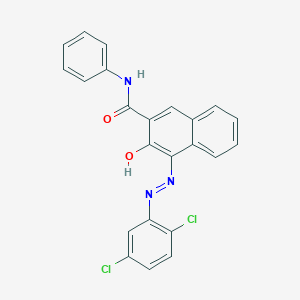
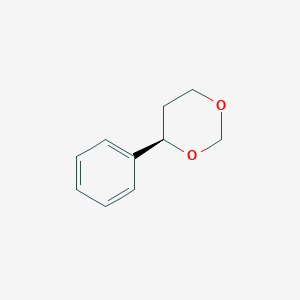
![Bis[tert-butyl(dimethyl)silyl] azelaate](/img/structure/B8892.png)
